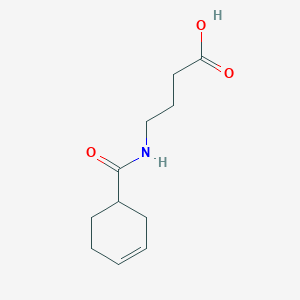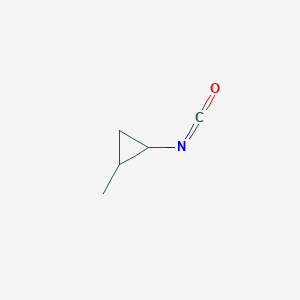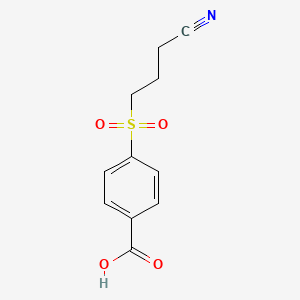
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Descripción general
Descripción
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine, also known as MBX-2982, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a selective GPR119 agonist that activates the receptor in pancreatic beta cells and intestinal L cells. This activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been shown to have other biochemical and physiological effects. These include the reduction of hepatic steatosis and inflammation, the improvement of lipid metabolism, and the modulation of gut microbiota.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has several advantages for lab experiments, including its high potency and selectivity, its oral bioavailability, and its good pharmacokinetic properties. However, there are also some limitations, such as its relatively short half-life and the need for further optimization of its pharmacological properties.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine. These include the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer.
In conclusion, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a promising small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective GPR119 agonist activity and its effects on glucose homeostasis, hepatic steatosis, and gut microbiota make it a promising candidate for the treatment of type 2 diabetes, obesity, and NASH. Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). In preclinical studies, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been shown to improve glucose homeostasis, reduce body weight, and improve liver function.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-6-8-17(9-7-16)14(18)13-10-15-11-4-2-3-5-12(11)19-13/h2-5,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKUVVGRGGATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)



![2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B3373936.png)






![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)
